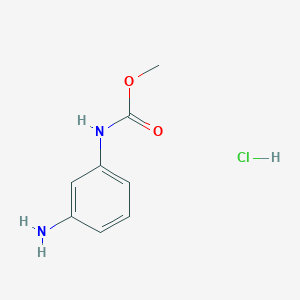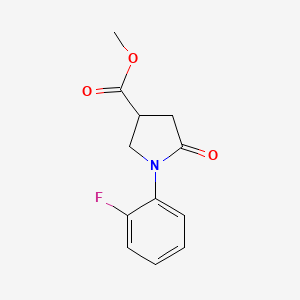![molecular formula C13H17ClN2O B1422486 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide CAS No. 1258641-30-3](/img/structure/B1422486.png)
2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide
Vue d'ensemble
Description
2-Chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide is an artificial compound categorized as an amide . It exhibits inhibitory properties against the enzyme acetylcholinesterase, which is responsible for the degradation of the neurotransmitter acetylcholine .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H15ClN2O . It consists of a pyrrolidine ring attached to a phenyl group and an acetamide group .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 238.72 , and it has a melting point of 175 - 177 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Synthetic Pathways : The compound has been studied as an intermediate in the synthesis of novel heterocyclic compounds, indicating its utility in the creation of pharmacologically active molecules. For instance, it has been utilized in the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing the compound's role in producing previously unknown derivatives through nucleophilic substitution reactions with various amines and cyclic amides (Palamarchuk et al., 2019).
Pharmacological Potential : Derivatives synthesized using this compound have been evaluated for their pharmacological activities, including anticonvulsant and antimicrobial properties. This underscores the chemical's significance in medicinal chemistry, where it serves as a building block for developing new therapeutic agents. For example, research into N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has identified potential anticonvulsant activities in animal models, highlighting the compound's relevance in the synthesis of new antiepileptic drugs (Kamiński et al., 2015).
Anticancer Applications : Studies also extend to the synthesis of thiazole derivatives with potential anticancer activities, where the compound serves as a precursor in the creation of molecules tested against various cancer cell lines. This illustrates its role in the development of novel anticancer agents, further broadening its application in scientific research (Evren et al., 2019).
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-{[4-(pyrrolidin-1-yl)phenyl]methyl}acetamide are currently unknown. These properties would significantly impact the compound’s bioavailability and overall pharmacokinetics .
Safety and Hazards
The compound is classified with the signal word “Warning” and is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Orientations Futures
The future directions for this compound could involve further exploration of its inhibitory properties against acetylcholinesterase . Given the role of this enzyme in neurotransmission, the compound could have potential applications in the treatment of conditions related to neurotransmitter imbalances .
Propriétés
IUPAC Name |
2-chloro-N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-9-13(17)15-10-11-3-5-12(6-4-11)16-7-1-2-8-16/h3-6H,1-2,7-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHVZPRCUHFPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[4-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B1422406.png)

![1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride](/img/structure/B1422409.png)
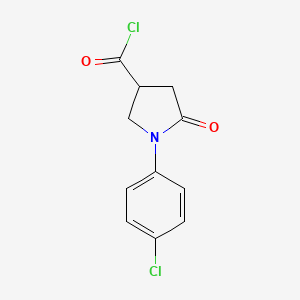
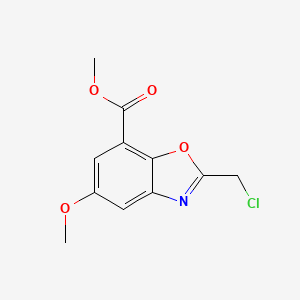


![Methyl({[2-(prop-2-yn-1-yloxy)phenyl]methyl})amine hydrochloride](/img/structure/B1422420.png)
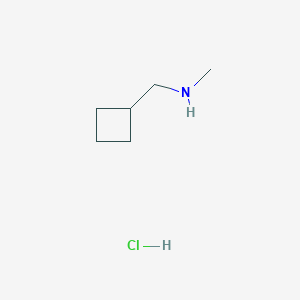
![8-Cyano-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1422422.png)

